N-(4'-nitrobiphenyl-4-yl)dodecanamide

Description

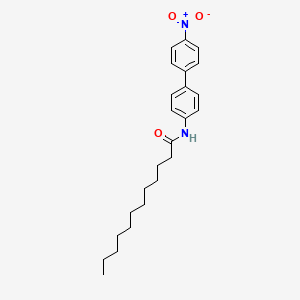

N-(4'-Nitrobiphenyl-4-yl)dodecanamide is a synthetic organic compound featuring a dodecanamide (C12 alkyl chain) linked to a 4'-nitrobiphenyl moiety.

Properties

Molecular Formula |

C24H32N2O3 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-[4-(4-nitrophenyl)phenyl]dodecanamide |

InChI |

InChI=1S/C24H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-24(27)25-22-16-12-20(13-17-22)21-14-18-23(19-15-21)26(28)29/h12-19H,2-11H2,1H3,(H,25,27) |

InChI Key |

BQRRIYFBCQUFGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE depends on its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The biphenyl core can participate in π-π interactions with aromatic residues in proteins, influencing their function . The amide bond provides stability and can facilitate interactions with enzymes and receptors .

Comparison with Similar Compounds

Biphenyl and Aromatic Substituted Dodecanamides

The nitro-substituted biphenyl group in N-(4'-nitrobiphenyl-4-yl)dodecanamide distinguishes it from other aromatic dodecanamides. Key comparisons include:

Key Insights :

- The nitro group in the target compound may enhance electron-withdrawing effects, influencing reactivity and binding affinity compared to sulfonyl or hydroxylated analogs.

Hydroxyalkyl-Substituted Dodecanamides (Cosmetic Ingredients)

Several dodecanamide derivatives with hydroxyalkyl substituents are used as antistatic agents and surfactants in cosmetics:

Key Insights :

- Hydroxyalkyl substituents (e.g., MEA, MIPA) improve water solubility and surfactant efficacy, whereas this compound’s aromatic nitro group likely reduces solubility, favoring non-polar environments .

Lactam and Lactone Analogs

Quorum-sensing analogs and lactam derivatives highlight structural versatility in dodecanamide chemistry:

Key Insights :

3. Polyamide and Polymer Derivatives

Poly(dodecanamide) and related polymers demonstrate the material science relevance of dodecanamide backbones:

Key Insights :

- The nitro group in this compound could introduce electronic conjugation in polymers, unlike non-aromatic poly(dodecanamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.